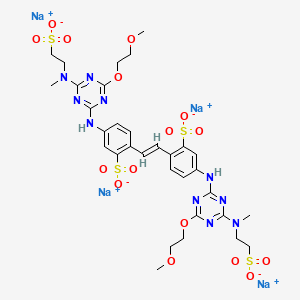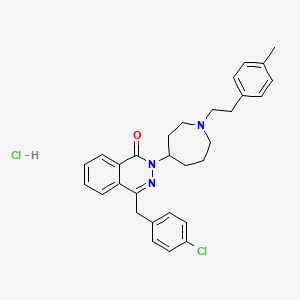
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining phthalic anhydride with hydrazine derivatives.
Substitution Reactions: Introducing various substituents to the phthalazinone core through nucleophilic or electrophilic substitution.
Cyclization Reactions: Forming the azepine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Phthalazinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups to the phthalazinone core.
Applications De Recherche Scientifique
1(2H)-Phthalazinone derivatives have been studied for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigating their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Exploring their potential as therapeutic agents for various diseases.
Industry: Utilizing their chemical properties in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1(2H)-Phthalazinone derivatives involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction Pathways: Affecting cellular signaling pathways to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Azepine Derivatives: Compounds containing the azepine ring with various functional groups.
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
110406-44-5 |
|---|---|
Formule moléculaire |
C30H33Cl2N3O |
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methyl]-2-[1-[2-(4-methylphenyl)ethyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H32ClN3O.ClH/c1-22-8-10-23(11-9-22)16-19-33-18-4-5-26(17-20-33)34-30(35)28-7-3-2-6-27(28)29(32-34)21-24-12-14-25(31)15-13-24;/h2-3,6-15,26H,4-5,16-21H2,1H3;1H |
Clé InChI |
YNZWAFODXFUWJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CCN2CCCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




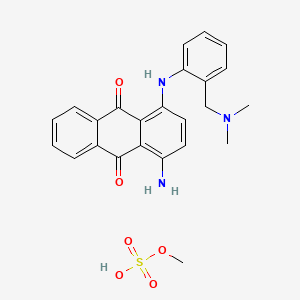
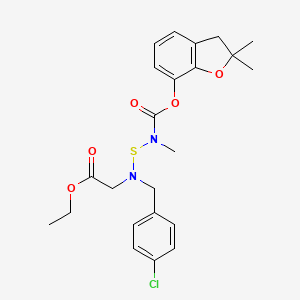
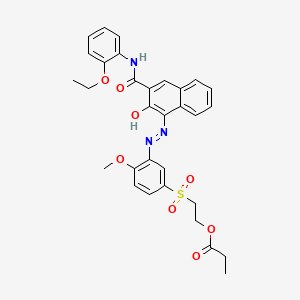


![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)
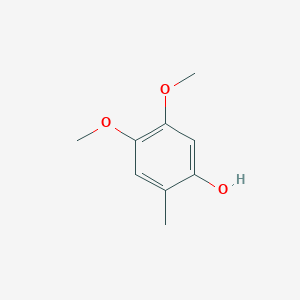


![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

